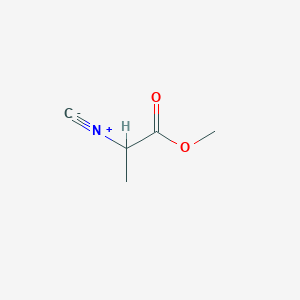

Methyl 2-isocyanopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyanopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(6-2)5(7)8-3/h4H,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGJMIRODOAASM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370502 | |

| Record name | 2-Isocyanopropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33115-74-1 | |

| Record name | 2-Isocyanopropionic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-isocyanopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of Methyl 2 Isocyanopropanoate and Its Chiral Derivatives

Established Synthetic Pathways for Racemic Methyl 2-Isocyanopropanoate

The preparation of racemic this compound is commonly achieved through the dehydration of the corresponding N-formyl precursor, N-formylalanine methyl ester. A standard and effective method involves the use of a dehydrating agent in an appropriate solvent system.

One widely employed procedure utilizes phosphoryl chloride (POCl₃) in the presence of a base, such as triethylamine (B128534) (NEt₃) or pyridine, in a solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). The reaction proceeds by activation of the formyl group by POCl₃, followed by elimination of water facilitated by the base to yield the isocyanide.

A typical synthesis can be described as follows:

N-formylalanine is esterified to produce methyl N-formylalaninate.

The resulting methyl N-formylalaninate is then dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and cooled.

A base (e.g., triethylamine) is added to the solution.

Phosphoryl chloride is added dropwise to the cooled mixture, leading to the formation of the isocyanide.

The reaction is quenched, and the product is isolated and purified, often by distillation or chromatography.

This pathway is efficient for producing the racemic compound on a laboratory scale.

Enantioselective Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure α-amino acids and their derivatives has driven the development of asymmetric syntheses of chiral α-isocyanopropanoates. These methods are broadly categorized into those using chiral auxiliaries and those employing asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

A prominent strategy for the asymmetric synthesis of α-amino acids, the precursors to chiral α-isocyanopropanoates, is the use of Schöllkopf auxiliaries. biosynth.com This method involves the diastereoselective alkylation of a bis-lactim ether derived from a chiral amino acid (like L-valine) and glycine (B1666218). biosynth.com The bulky chiral auxiliary, typically an isopropyl group from valine, effectively shields one face of the enolate intermediate, forcing the electrophile (e.g., a methyl halide) to attack from the less hindered face. biosynth.com This results in a high degree of diastereoselectivity. Subsequent mild acidic hydrolysis cleaves the adduct to yield the desired enantiomerically enriched α-methyl-α-amino acid ester, which can then be converted to the corresponding isocyanide. biosynth.com

Another class of effective chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. du.ac.in In a typical sequence, an achiral N-acyloxazolidinone is deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is controlled by the chiral environment of the auxiliary. du.ac.in While highly effective for many alkylations, the application to the direct synthesis of α-isocyanopropanoate precursors requires careful selection of reagents and conditions.

| Chiral Auxiliary Type | General Structure | Typical Diastereomeric Excess (d.e.) | Reference |

| Schöllkopf Auxiliary | Bis-lactim ether of cyclo-(L-Val-Gly) | > 95% | biosynth.com |

| Evans Oxazolidinone | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | > 90% | du.ac.in |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a substoichiometric amount of a chiral catalyst is required. chiralpedia.com This field is dominated by metal-based catalysts and, more recently, by organocatalysts. chiralpedia.com

Metal-Catalyzed Reactions: Transition metal complexes featuring chiral ligands have been successfully applied in various reactions involving α-isocyanoacetates and their derivatives. For instance, gold and silver catalysts have shown significant promise. A notable example is the catalytic enantioselective Mannich reaction of this compound with ketimines. rsc.org This reaction, promoted by a binary catalyst system comprising a cinchona alkaloid-derived amino phosphine (B1218219) ligand and a silver salt (e.g., Ag₂O), produces chiral imidazolines with two adjacent fully substituted stereocenters in high diastereo- and enantioselectivity. rsc.org

In a specific study, the reaction between acetophenone-derived N-diphenylphosphinoyl ketimine and this compound was catalyzed by a quinine-derived amino phosphine and Ag₂O. rsc.org The resulting trans-imidazoline was obtained as a single diastereomer with an enantiomeric excess (ee) of 89%. rsc.org

Organocatalytic Reactions: Organocatalysis, the use of small chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. chiralpedia.com Cupreine (B190981) derivatives, which are cinchona alkaloids, have been employed as organocatalysts in the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters. nih.govacs.org Although in one reported instance, this compound itself yielded a racemic product, the methodology proved highly effective for α-aryl substituted isocyanoacetates, affording tricyclic products with excellent diastereo- and enantioselectivities (often >95% ee). nih.govacs.org This highlights the potential of organocatalysis in transformations of α-isocyanopropanoates, with the outcome being highly dependent on the substrate structure.

| Catalyst System | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Quinine-derived amino phosphine / Ag₂O | Mannich Reaction | Chiral Imidazoline (B1206853) | 89% | rsc.org |

| Cupreine-ether | [3+2] Cycloaddition | Tricyclic Pyrrole | Racemic (for this compound) | nih.govacs.org |

| Gold(I) / Chiral Ferrocenylphosphine | [3+2] Cycloaddition | Chiral 2-Imidazoline | Moderate | chim.it |

Preparation of Diverse Functionalized Methyl Isocyanopropanoates

The introduction of additional functional groups into the this compound scaffold expands its synthetic utility, allowing for the creation of more complex and diverse molecular architectures.

A key strategy involves starting from functionalized amino acids. For example, the synthesis of Methyl (R)-2-isocyano-3-(tritylthio)propanoate begins with S-trityl-L-cysteine methyl ester. acs.org The N-formylation of this protected cysteine derivative, followed by dehydration using a reagent like POCl₃, yields the corresponding chiral isocyanide functionalized with a protected thiol group. acs.org This tritylthio-functionalized isocyanopropanoate is a valuable bifunctional reagent, particularly in multicomponent reactions like the Ugi reaction, for the synthesis of peptidomimetic thiazole (B1198619) derivatives. acs.org The synthesis of the (S)-enantiomer follows the same route starting from S-trityl-D-cysteine. acs.org

The development of synthetic methods for functionalized isocyanopropanoates is crucial for accessing novel building blocks. Strategies can include:

Starting from functionalized amino acids: As demonstrated with cysteine, other amino acids with protected side chains (e.g., serine, aspartic acid, lysine) can be converted to their corresponding isocyanopropanoate analogues.

Post-synthesis modification: While challenging due to the reactivity of the isocyano group, it is conceivable to perform selective modifications on a pre-formed isocyanopropanoate under carefully controlled conditions.

Catalytic C-H functionalization: Advanced catalytic methods could potentially be used to introduce functional groups at specific positions on the molecule, although this remains a complex synthetic challenge.

The ability to synthesize these functionalized derivatives significantly broadens the scope of molecules that can be accessed from the this compound template.

Reactivity Profiles and Mechanistic Investigations of Methyl 2 Isocyanopropanoate

Dual Reactivity: Electrophilic and Nucleophilic Characteristics of the Isocyanide Moiety

The isocyanide functional group (R-N≡C) is a unique entity in organic chemistry, possessing a carbon atom with a lone pair of electrons and a formal negative charge, yet also featuring a π* antibonding orbital that can accept electron density. This electronic structure imparts a "chameleonic" character, allowing it to act as both a nucleophile and an electrophile at the same carbon atom. uj.edu.pl In methyl 2-isocyanopropanoate, this dual reactivity is central to its synthetic utility.

The nucleophilic character arises from the lone pair on the terminal carbon, which can attack electrophilic centers. This is particularly evident in the deprotonation at the α-carbon (the carbon adjacent to the isocyanide group). The presence of the ester group enhances the acidity of this α-proton, facilitating the formation of a carbanion. chim.itnih.gov This carbanion is a potent nucleophile, readily participating in addition reactions to electrophiles like carbonyls and imines. chim.it

Conversely, the isocyanide carbon also exhibits electrophilic properties. It can be attacked by nucleophiles in what is known as an α-addition reaction. uj.edu.plnih.gov This reactivity is fundamental to multicomponent reactions like the Passerini and Ugi reactions. nih.gov In these processes, the isocyanide carbon is attacked by both a nucleophile (e.g., an amine or an alcohol-derived oxygen) and an electrophile (e.g., a carbonyl carbon) in a concerted or stepwise fashion, leading to the rapid assembly of complex molecular scaffolds. nih.gov This ability to engage with both nucleophiles and electrophiles at the same center is a defining feature of the reactivity of this compound. uj.edu.plchim.it

Stereocontrol Principles in Reactions Involving this compound

The presence of a stereocenter at the α-position of this compound makes stereocontrol a critical aspect of its chemistry. Reactions involving this compound can be guided to produce specific stereoisomers through diastereoselective and enantioselective transformations.

Diastereoselectivity in reactions of this compound is often achieved by controlling the approach of the reacting species to the chiral center. A prominent example is the Mannich reaction of this compound with ketimines. In a reaction catalyzed by a binary system of silver acetate (B1210297) and a cinchona-derived amino phosphine (B1218219) ligand, the addition of the isocyanopropanoate to an acetophenone-derived N-diphenylphosphinoyl ketimine proceeds with excellent diastereoselectivity, affording the trans-imidazoline product as a single diastereomer. rsc.orgrsc.org This high level of control is crucial for synthesizing complex molecules with multiple, well-defined stereocenters, such as vicinal quaternary and tertiary carbon atoms. rsc.org

Another example is the formal [3+2] cycloaddition reaction between this compound and 2-nitrobenzofurans. Under organocatalytic conditions, these reactions can proceed with high to complete diastereoselectivity, yielding complex tricyclic products with multiple stereogenic centers. nih.govresearchgate.net

Table 1: Examples of Diastereoselective Reactions with this compound

| Reaction Type | Electrophile | Catalyst System | Diastereomeric Ratio (dr) | Product | Reference |

| Mannich Reaction | Acetophenone-derived N-DPP ketimine | AgOAc / Cinchona-derived amino phosphine | Single diastereomer | trans-Imidazoline | rsc.org, rsc.org |

| [3+2] Cycloaddition | 2-Nitrobenzofuran (B1220441) | Cupreine-ether organocatalyst | >99:1 | Tricyclic benzofuropyrrole | nih.gov, researchgate.net |

Enantioselective transformations involving this compound rely on the use of chiral catalysts or auxiliaries to differentiate between the two enantiotopic faces of the reacting partner or the prochiral isocyanopropanoate-derived nucleophile.

In the catalytic enantioselective Mannich reaction with ketimines, the use of a chiral quinine-derived amino phosphine ligand in combination with a silver(I) salt is key to achieving high enantioselectivity. rsc.orgrsc.org The reaction between this compound and an acetophenone-derived ketimine yields the corresponding imidazoline (B1206853) with high enantiomeric excess (ee). rsc.org The choice of ester group on the isocyanopropanoate can slightly influence the yield and enantioselectivity, with bulkier esters sometimes providing modest improvements. rsc.org

Similarly, metal-free organocatalysis has been successfully employed for the enantioselective dearomative [3+2] cycloaddition of isocyanoacetate esters and 2-nitrobenzofurans. While reactions with α-aryl isocyanoacetates provide high enantioselectivity, the reaction of this compound itself under these specific conditions resulted in a racemic product, indicating that the catalyst's effectiveness is highly dependent on the substrate's structure. nih.govresearchgate.net

Table 2: Examples of Enantioselective Reactions with this compound

| Reaction Type | Electrophile | Catalyst System | Enantiomeric Excess (ee) | Product | Reference |

| Mannich Reaction | Acetophenone-derived N-DPP ketimine | Ag₂O / Quinine-derived amino phosphine 1a | 89% | trans-Imidazoline 5a | rsc.org |

| [3+2] Cycloaddition | 2-Nitrobenzofuran | Cupreine (B190981) derivative III | Racemic (0% ee) | Tricyclic product 3ae | nih.gov, researchgate.net |

Catalytic Activation Principles and Mechanistic Elucidation

The reactivity of this compound can be significantly enhanced and controlled through catalysis. Both transition metals and small organic molecules (organocatalysts) have been employed to activate the compound for various transformations.

Transition metals, particularly soft Lewis acids like silver(I), are effective catalysts for reactions involving isocyanides. sioc-journal.cn The metal center coordinates to the isocyanide carbon, which has two primary effects: it increases the acidity of the α-proton, facilitating deprotonation to form the nucleophilic enolate, and it can activate an electrophilic partner in the reaction. nih.gov

A well-documented example is the silver-catalyzed Mannich reaction of this compound and ketimines. rsc.orgrsc.org Here, a binary system of a silver salt (e.g., Ag₂O or AgOAc) and a chiral amino phosphine ligand promotes the reaction. Control experiments confirm that the silver salt is essential for reactivity, while the chiral ligand is crucial for inducing stereocontrol. rsc.org Silver catalysis has also been shown to be effective in the arylation of isocyanoacetate esters, including this compound, with o-quinone diimides, where Ag₂O dramatically accelerates the reaction. nih.gov Other transition metals like palladium and platinum have also been used to catalyze aldol-type reactions of isocyanoacetate esters, and these studies have been extended to include α-substituted substrates like this compound. chim.it

Table 3: Transition Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Ligand/Co-catalyst | Key Role of Metal | Product Type | Reference |

| Mannich Reaction | Ag₂O or AgOAc | Chiral amino phosphine | Lewis acid activation, facilitates deprotonation | Chiral Imidazoline | rsc.org, rsc.org |

| Arylation | Ag₂O | None | Lewis acid activation, enhances α-acidity | α,α-Disubstituted amino acid precursor | nih.gov |

| Aldol-type Reaction | Platinum(II) complexes | Chiral PCP ligand | Lewis acid activation | Oxazoline (B21484) | chim.it |

Organocatalysis offers a complementary, metal-free approach to activating this compound. nih.govrsc.org These catalysts typically function as Brønsted or Lewis acids/bases to activate the substrates.

For instance, the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters is efficiently catalyzed by a cupreine derivative, which is a cinchona alkaloid-based organocatalyst. nih.gov The catalyst is believed to operate through hydrogen bonding interactions, organizing both the isocyanide and the nitroalkene to facilitate a highly stereoselective reaction. nih.gov

In a different approach, fluoride (B91410) ions (from sources like tetrabutylammonium (B224687) fluoride, "Bu₄NF) can act as a Brønsted base catalyst in aldol-type reactions. clockss.org Even in catalytic amounts (5 mol%), "Bu₄NF can efficiently deprotonate this compound at the α-position to generate the enolate anion, which then adds to an aldehyde. This method provides a simple, metal-free route to oxazoline derivatives. clockss.org

Table 4: Organocatalytic Reactions

| Reaction Type | Organocatalyst | Proposed Activation | Product Type | Reference |

| [3+2] Cycloaddition | Cupreine derivative | Hydrogen bond network activating both reactants | Tricyclic benzofuropyrrole | nih.gov |

| Aldol-type Reaction | "Bu₄NF (catalytic) | Brønsted base, deprotonation of α-carbon | Oxazoline | clockss.org |

Characterization of Transient Reaction Intermediates

The mechanistic elucidation of reactions involving this compound hinges on the detection and characterization of transient intermediates. These short-lived species are not typically isolable under reaction conditions but are pivotal in dictating the reaction pathway and stereochemical outcome. york.ac.uk The investigation of such intermediates often necessitates a combination of advanced spectroscopic techniques, trapping experiments, and computational modeling. york.ac.ukdalalinstitute.com

In the context of this compound's reactivity, particularly in [3+2] cycloaddition and Mannich-type reactions, the characterization of intermediates like zwitterions and enolates is of prime interest. researchgate.net While direct spectroscopic observation of intermediates for this specific compound is not extensively documented in publicly available literature, insights can be drawn from studies on analogous isocyanoacetate systems and general mechanistic principles of these reaction classes.

Spectroscopic and Computational Investigation of [3+2] Cycloaddition Intermediates

The [3+2] cycloaddition reactions of isocyanoacetate esters can proceed through either a concerted or a stepwise mechanism. A stepwise pathway involves the formation of a transient zwitterionic intermediate. researchgate.net The presence and stability of such an intermediate are often influenced by the electronic nature of the reacting partners and the polarity of the solvent. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to probe the potential energy surface of these reactions. pku.edu.cnresearchgate.netmdpi.com By calculating the energies of reactants, products, transition states, and potential intermediates, a plausible reaction mechanism can be mapped out. For a reaction involving this compound, DFT calculations could predict whether a zwitterionic intermediate is a stable species on the reaction coordinate.

Table 1: Hypothetical DFT-Calculated Relative Energies for a [3+2] Cycloaddition Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Dipolarophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| ZI-1 | Zwitterionic Intermediate | +5.8 |

| TS2 | Second Transition State | +18.5 |

| Product | Cycloadduct | -25.0 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for related cycloaddition reactions.

Experimentally, the detection of such transient zwitterions is challenging. In-situ spectroscopic methods like low-temperature NMR or time-resolved IR spectroscopy could potentially identify characteristic signals of the intermediate. uea.ac.uknih.govaspbs.com For instance, the formation of a zwitterion would lead to significant changes in the chemical shifts of the α-carbon and the isocyano carbon in the ¹³C NMR spectrum, as well as shifts in the IR stretching frequencies of the isocyano and ester carbonyl groups. Trapping experiments, where a reactive agent is added to intercept the intermediate, can provide further indirect evidence of its existence. dalalinstitute.comcsbsju.eduslideshare.net

Detection of Intermediates in Mannich-type Reactions

In the Mannich reaction, this compound acts as a pronucleophile. The mechanism typically involves the formation of an enolate from the isocyanoacetate and an iminium ion from the other reaction components. nih.gov These intermediates are key to the formation of the final product.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is a highly sensitive technique for the direct detection of ionic intermediates in solution. nih.gov By analyzing the reaction mixture at different time points, it is possible to identify the mass-to-charge ratio (m/z) of proposed intermediates, such as the iminium ion or adducts formed during the reaction.

Table 2: Potential Transient Species in a Mannich Reaction of this compound and Their Expected m/z Values

| Intermediate | Proposed Structure | Expected m/z [M+H]⁺ |

| Iminium Ion | [R¹R²C=NR³R⁴]⁺ | Varies with substrate |

| Enolate Adduct | Adduct of enolized this compound and another species | Varies with substrate |

| Protonated Product | Final product + H⁺ | Varies with substrate |

Note: The specific m/z values are dependent on the aldehyde/ketone and amine used in the Mannich reaction.

In addition to direct detection, control experiments and kinetic studies can provide mechanistic insights. For instance, running the reaction in the absence of one component and observing the formation of other intermediates can help to piece together the reaction sequence. nih.gov Kinetic isotope effect studies can also help to identify the rate-determining step of the reaction.

While detailed experimental data on the transient intermediates of this compound are scarce, the combination of computational modeling and advanced spectroscopic techniques applied to analogous systems provides a robust framework for understanding its reactivity.

Advanced Applications of Methyl 2 Isocyanopropanoate in Multicomponent Reaction Mcr Strategies

The Ugi Multicomponent Reaction (U-MCR) with Methyl 2-Isocyanopropanoate

The Ugi four-component reaction (U-4CR) is one of the most significant isocyanide-based MCRs, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product. illinois.eduwikipedia.org The reaction is known for its high atom economy, operational simplicity, and the ability to generate diverse libraries of peptide-like structures in a single step. beilstein-journals.org When this compound is employed as the isocyanide component, the resulting Ugi adducts are inherently chiral, incorporating an alanine-derived moiety into the final structure. The reaction generally proceeds in polar protic solvents like methanol (B129727) or ethanol. illinois.edubeilstein-journals.org

The accepted mechanism begins with the condensation of the aldehyde and amine to form an imine. wikipedia.org This is followed by protonation by the carboxylic acid, activating the imine for nucleophilic attack by the isocyanide carbon of this compound. The resulting nitrilium ion is then trapped by the carboxylate anion to form an α-adduct intermediate. This intermediate undergoes an irreversible Mumm rearrangement to yield the stable α-acylamino amide product. wikipedia.orgbeilstein-journals.org

The Ugi reaction exhibits a broad substrate scope, tolerating a wide array of functional groups on each of the four components, which contributes to its power in combinatorial chemistry. illinois.edu The use of this compound as the isocyanide component is compatible with a diverse range of aldehydes, amines, and carboxylic acids.

Aldehydes : Both aliphatic and aromatic aldehydes, including those with electron-donating or electron-withdrawing substituents, can be successfully employed. nih.gov

Amines : Primary amines, including anilines, benzylamines, and aliphatic amines, are common substrates. scribd.com The use of ammonia (B1221849) or cleavable amine equivalents has also been developed to allow for further diversification. acs.org

Carboxylic Acids : A vast number of carboxylic acids, including simple alkanoic acids, benzoic acids, and more complex structures like N-protected amino acids, can participate in the reaction. nih.gov

The incorporation of bifunctional substrates can lead to Ugi three-component reactions (U-3CR). For instance, using an amino acid as a bifunctional component (containing both the amine and carboxylic acid groups) reduces the reaction to three components: the amino acid, an aldehyde, and the isocyanide. beilstein-journals.org

nih.govacs.orgnih.govrug.nlnih.govbeilstein-journals.orgscribd.comnih.gov| Component | Example Substrates | Resulting Structural Feature | Reference |

|---|---|---|---|

| Amine | Ammonia, Benzylamine, Methylamine, N-Boc-proline | Forms the N-terminus of the resulting peptide-like structure. | |

| Carbonyl | Benzaldehyde, Various ketones, Cyclic imines | Introduces diversity at the α-carbon of the amino acid residue. | |

| Carboxylic Acid | N-Boc-proline, Azido acids, Thiobenzoic acid | Forms the acyl group of the final α-acylamino amide. | |

| Isocyanide | This compound, Ethyl 2-isocyanopropanoate | Forms the C-terminal amide and introduces a chiral center. |

Controlling the stereochemistry of the Ugi reaction has been a significant challenge. illinois.edunih.gov When all starting materials are achiral, the product is a racemic mixture. The use of a chiral component, such as an enantiomerically pure amine, aldehyde, or carboxylic acid, can induce diastereoselectivity.

This compound, being a chiral isocyanide derived from L- or D-alanine, plays a crucial role in influencing the stereochemical outcome of the Ugi reaction. The existing stereocenter can direct the formation of new stereocenters, leading to diastereomeric products in unequal ratios. researchgate.net The degree of diastereoselectivity often depends on the specific combination of substrates and reaction conditions. For instance, the Joullié-Ugi three-component reaction of cyclic imines, N-Boc-proline, and an isocyanopropanoate has been shown to proceed in a diastereoselective fashion. nih.gov Similarly, the use of chiral Nβ-Fmoc-amino alkyl isocyanides with L-aspartic acid derivatives in Ugi reactions has yielded β-lactam-linked peptidomimetics with high diastereoselectivity. nih.gov

An alternative strategy for stereocontrol involves post-Ugi functionalization. nih.gov This approach creates the Ugi adduct, which may lack a specific chiral center, and then introduces it stereoselectively in a subsequent step. For example, Ugi adducts derived from 2-oxo-aldehydes can exist in an enol form. This enol can then undergo an asymmetric reaction, such as a cinchona alkaloid-promoted electrophilic fluorination, to install a stereocenter at the peptidyl position with high enantiomeric excess. nih.gov

The true synthetic power of using this compound in Ugi reactions is often realized through subsequent chemical transformations of the linear adducts. beilstein-journals.org The Ugi reaction's tolerance for various functional groups allows for the strategic placement of reactive handles in the starting materials, which can then participate in intramolecular cyclization reactions. nih.gov This Ugi/post-cyclization strategy is a cornerstone for the synthesis of a wide range of N-heterocycles. frontiersin.org

Common post-Ugi cyclization strategies include:

Ugi/Deprotect/Cyclize (UDC) : This involves using a starting material with a protected functional group (e.g., an N-Boc protected amine). illinois.edubeilstein-journals.org After the Ugi reaction, the protecting group is removed, unmasking a nucleophile that attacks an electrophilic site within the same molecule to form a cyclic structure. This has been used to synthesize diketopiperazines and other lactams. beilstein-journals.orgfrontiersin.org

Ugi/Activation/Cyclize (UAC) : This strategy involves the activation of a functional group on the Ugi product to facilitate cyclization. For example, a carboxylic acid can be activated to form an acid chloride, which then reacts with an intramolecular amine. beilstein-journals.org

Metal-Catalyzed Cyclizations : Ugi adducts containing functionalities like alkynes or aryl halides can undergo various metal-catalyzed reactions, such as Sonogashira, Suzuki, or Heck couplings, followed by cyclization to form complex polycyclic systems. researchgate.netmdpi.com For example, a Pd-catalyzed intramolecular cyclization of an appropriate Ugi adduct can provide access to 2-substituted pyrrolidine-based dipeptide mimics. beilstein-journals.org

Lactam Synthesis : The use of β-amino acids as the bifunctional component in an Ugi reaction can directly lead to the formation of β-lactams. wikipedia.orgbeilstein-journals.org Similarly, by choosing appropriate keto-acids or esters, γ-, δ-, or ε-lactam tetrazoles can be synthesized via an Ugi reaction followed by an intramolecular cyclization. nih.gov

beilstein-journals.orgfrontiersin.orgwikipedia.orgbeilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.netfrontiersin.org| Starting Materials Include | Post-Ugi Strategy | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Boc amino acid | Deprotection-Cyclization (UDC) | Diketopiperazines | |

| β-Amino acid | Intramolecular Acyl Transfer | β-Lactams | |

| Thioacid | Hydrolysis/Activation/Cyclization | Thiazoles | |

| Propiolic acid, Furan-aldehyde | Gold-catalyzed Cascade | 2-Pyridones | |

| o-Formylbenzoic acid, Hydrazine | Intramolecular Condensation | Phthalazinones |

Applications in Passerini-Type Reactions

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, predating the Ugi reaction. wikipedia.org It combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org The reaction is typically conducted in aprotic solvents at high concentrations and is believed to proceed through a non-ionic, possibly cyclic transition state. wikipedia.orgorganic-chemistry.org

When this compound participates in a Passerini reaction, it yields an α-acyloxy-N-(1-methoxycarbonyl-ethyl)carboxamide. The chirality of the isocyanide is retained in the product, making this a route to enantiomerically enriched, highly functionalized molecules. The wide tolerance of the Passerini reaction for different functional groups on the carbonyl and carboxylic acid components allows for significant structural diversity. beilstein-journals.org

A particularly valuable extension is the Passerini–amine deprotection–acyl migration (PADAM) strategy. beilstein-journals.org This sequence begins with a Passerini reaction using an N-protected amino-aldehyde. The resulting α-acyloxy carboxamide is then deprotected, triggering a spontaneous acyl migration to yield an α-hydroxy-β-amino amide derivative, which are important pharmacophores. beilstein-journals.org

Utility in Groebke-Blackburn-Bienaymé (GBB) Reactions

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a heteroaromatic amidine (like a 2-amino-pyridine or 2-amino-pyrazine), an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org This reaction, typically catalyzed by a Lewis acid such as Scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid, is a highly efficient method for synthesizing fused imidazo[1,2-a]-heterocycles. researchgate.netscielo.br These scaffolds are of significant interest in medicinal chemistry as they can act as mimics of purine (B94841) bases like adenine. rug.nl

While direct examples citing this compound in GBB reactions are less common in literature, the reaction is well-documented to work with structurally similar isocyanides. For instance, methyl isocyanoacetate and other amino acid-derived isocyanides (from glycine (B1666218) and β-alanine) have been shown to be effective components in GBB reactions, affording the corresponding imidazo[1,2-a]pyrazine (B1224502) derivatives in good yields. rug.nlscielo.br Given this precedent, this compound is a highly plausible and suitable substrate for introducing a chiral propanoate side chain at the 3-position of the resulting fused imidazole (B134444) ring system. The reaction tolerates both aliphatic and aromatic aldehydes and a variety of amidine components. beilstein-journals.org

Other Isocyanide-Based Multicomponent Cycloaddition Methodologies

Beyond the canonical Ugi, Passerini, and GBB reactions, this compound is a potential substrate for other isocyanide-based multicomponent cycloadditions. The unique reactivity of the isocyanide group allows it to participate as a one-carbon component in various cycloaddition cascades.

One example is the [3+2] cycloaddition. In certain contexts, the isocyanide can act as a formal 1,3-dipole synthon. For instance, reactions of this compound with nitrobenzofurans in the presence of an organocatalyst can lead to the formation of complex tricyclic compounds.

Furthermore, multicomponent sequences that combine an MCR with another reaction type, such as a Diels-Alder or a 1,3-dipolar cycloaddition, are powerful strategies. For example, an Ugi reaction can be used to assemble a linear precursor containing a diene and a dienophile, which then undergoes an intramolecular Diels-Alder reaction to form a complex polycyclic structure. wikipedia.org Similarly, an Ugi reaction can be combined with a "click" reaction (a copper-catalyzed azide-alkyne cycloaddition) in a sequential manner to produce triazole-linked glycopeptidomimetics. nih.gov In these advanced strategies, this compound can serve as the key isocyanide building block, introducing chirality and a peptidic linkage into the final cycloadduct.

Synthesis of Architecturally Complex and Biologically Relevant Molecules

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The isocyano group of methyl 2-isocyanopropanoate imparts a dual nucleophilic and electrophilic character, rendering it a versatile component in various cycloaddition and multicomponent reactions for the synthesis of heterocyclic structures.

Imidazoline (B1206853) and Imidazolinone Derivatives Synthesis

This compound is a key reactant in the synthesis of chiral imidazolines. In a notable application, it serves as a pronucleophile in Mannich reactions with ketimines. rsc.org For instance, the reaction of this compound with acetophenone-derived N-diphenylphosphinoyl ketimine, catalyzed by a silver(I) oxide/quinine-derived amino phosphine (B1218219) system, yields N-DPP protected trans-imidazolines as a single diastereomer. rsc.org This method has been successfully applied to a range of substituted aryl, heteroaryl, and alkyl methyl ketimines, demonstrating its broad scope. rsc.org The resulting imidazolines, which possess two contiguous tetrasubstituted stereocenters, can be further hydrolyzed to produce fully substituted α,β-diamino acids. rsc.org

The versatility of this compound extends to organocatalytic reactions. It participates in enantioselective additions to N-sulfonyl imines when catalyzed by a bifunctional thiourea (B124793) organocatalyst, leading to the formation of 2-imidazolines with a quaternary stereocenter. chim.it

Furthermore, multicomponent reactions involving α-acidic isocyanides like this compound, primary amines, and carbonyl compounds provide a direct route to 2-imidazolines. researchgate.net The choice of solvent can significantly influence the reaction yield, expanding the utility of less α-acidic isocyanides. researchgate.net

Imidazolinone rings, another important heterocyclic scaffold, can be synthesized under mild conditions. While specific examples detailing the direct use of this compound in imidazolinone synthesis are not prevalent in the reviewed literature, the general principle of cyclization reactions involving related structures suggests its potential applicability. mdpi.com For example, the synthesis of substituted imidazolinones has been achieved through the cyclization of 2-amino-2,3-dimethylbutyramide (B41022) with heterocyclic ethyl dicarboxylates. mdpi.com

Thiazole (B1198619) and Other Azole-Containing Structures

This compound and its derivatives are instrumental in the synthesis of thiazoles, a core structure in many biologically active compounds. A prominent method involves the Ugi multicomponent reaction (U-MCR). For example, enantiopure (R)-2-methyl-2-isocyano-3-(tritylthio)propanoate, a derivative of this compound, undergoes mild cyclodehydration to produce thiazole-containing peptidomimetics. acs.orgacs.orguj.edu.pl This approach offers a concise pathway to highly substituted peptidic thiazole derivatives. acs.orgacs.orguj.edu.pl

The synthesis of thiazoles can also be achieved through various other strategies that, while not directly citing this compound, highlight the general reactivity patterns of related isocyanides and their precursors. These methods include the Hantzsch thiazole synthesis and copper-catalyzed reactions. organic-chemistry.orgbepls.com

Beyond thiazoles, the reactivity of isocyano esters is harnessed for the creation of other azole derivatives. For instance, the formal [3+2]-cycloaddition reaction of α-isocyano esters with electrophilic double bonds is a straightforward and atom-economical method for synthesizing five-membered, chiral nitrogen-containing heterocycles like oxazolines. chim.it The reaction of methyl isocyanoacetate with aldehydes, catalyzed by various metal complexes, yields trans-oxazolines with high diastereoselectivity. chim.it

β-Carboline and Indole (B1671886) Alkaloid Scaffolds Synthesis

The synthesis of β-carbolines, a key structural motif in many indole alkaloids with significant biological activities, can be facilitated by precursors derived from tryptophan, which is structurally related to this compound. researchgate.netmdpi.com A palladium-catalyzed imidoylative cyclization of ethyl-3-(1H-indol-3-yl)-2-isocyanopropanoates, which can be prepared from tryptophan, offers a route to β-carboline derivatives. researchgate.net

While direct applications of this compound in β-carboline synthesis are not explicitly detailed, the broader context of indole chemistry suggests its potential. For instance, radical-initiated dearomative annulation of tryptamine-derived isocyanides can selectively produce β-carbolines. acs.org The reaction's outcome, leading to either β-aza-spiroindolines or β-carbolines, is dependent on the substitution pattern of the starting isocyanide. acs.org

Other Heterocyclic Compounds via Cycloaddition Reactions

The utility of this compound extends to the synthesis of various other heterocyclic systems through cycloaddition reactions where it acts as a formal 1,3-dipole. nih.gov A notable example is its participation in a metal-free dearomative formal [3+2] cycloaddition with 2-nitrobenzofurans. nih.gov However, in this specific reaction, this compound (2e, R2 = Me) provided a racemic product in low yield, indicating that the substituent on the isocyanoacetate plays a crucial role in the stereochemical outcome. nih.gov

The versatility of isocyanoacetate esters is further demonstrated in their reaction with o-quinone diimides. This compound reacts with these diimides to furnish precursors of α-alkyl-α-aryl amino acids, showcasing a method for extending its application to the synthesis of complex amino acid derivatives. nih.gov

Synthetic Pathways to Peptidomimetics and Constrained Peptides

The incorporation of non-natural amino acid derivatives into peptide structures is a key strategy for developing peptidomimetics with enhanced stability and biological activity. This compound serves as a valuable precursor for such modifications.

Regioselective Incorporation into Peptide Backbones

This compound and its derivatives can be regioselectively incorporated into peptide backbones, leading to the formation of constrained peptides and peptidomimetics. beilstein-journals.orgbeilstein-journals.org The Ugi multicomponent reaction is a powerful tool in this context, allowing for the assembly of peptide-like structures containing heterocyclic elements. acs.orgacs.orguj.edu.pl

For instance, the use of enantiopure (R)-2-methyl-2-isocyano-3-(tritylthio)propanoate in an Ugi reaction leads to the formation of thiazole-containing peptidomimetics. acs.orgacs.orguj.edu.pl This bifunctional isocyanide allows for the introduction of a thiazole ring into the peptide backbone in a short synthetic sequence. acs.orgacs.orguj.edu.pl The ability to introduce such constraints can force the molecule into a well-defined secondary structure, which is often crucial for biological activity. beilstein-journals.org

Furthermore, the synthesis of α,α-disubstituted amino acid precursors from this compound provides another avenue for creating constrained peptides. nih.gov The introduction of two substituents at the α-position of an amino acid imposes significant conformational constraints, leading to peptides with increased stability and resistance to enzymatic degradation. nih.gov

Strategies for Macrocyclization and Conformationally Constrained Analogues

The synthesis of macrocycles and conformationally constrained analogues is a pivotal area in medicinal chemistry, aiming to enhance the pharmacological properties of molecules by reducing their flexibility. Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, have emerged as powerful tools for this purpose, offering efficient pathways to complex molecular architectures. This compound is a valuable building block in these strategies.

One notable approach involves the use of the Ugi four-component reaction (U-4CR). In a study focused on creating antibacterial agents, a sequence involving an Ugi reaction with isocyanopropanoate, methylamine, N-Boc-proline, and various ketones produced tripeptides in good to excellent yields. nih.gov Subsequent post-modification steps facilitated the formation of macrocyclic analogues. nih.gov This strategy highlights the utility of this compound in generating linear precursors that are primed for cyclization.

The general principle of using IMCRs for macrocyclization often involves the incorporation of bifunctional components that can undergo a subsequent ring-closing reaction. While not always specifying this compound, the literature extensively covers strategies where isocyanoacetates are employed in Ugi or Passerini reactions to generate linear peptides or peptidomimetics containing functionalities ripe for cyclization. wikipedia.org These strategies include ring-closing metathesis, azide-alkyne cycloadditions, or lactamization, thereby producing macrocycles with constrained conformations. nih.govwikipedia.org

Furthermore, derivatives of this compound have been utilized in the synthesis of disulfide-bridged macrocycles. For instance, an enantiomerically pure chiral isocyanide derived from S-trityl protected cysteine, a close structural relative of this compound, has been successfully employed in Ugi reactions to create disulfide-linked macrocyclic peptidomimetics. acs.org This demonstrates the potential for functionalized versions of this compound to participate in sophisticated macrocyclization strategies.

The table below summarizes key multicomponent reactions applicable to this compound for the synthesis of macrocyclic precursors.

| Reaction Name | Components | Product Type | Relevance to Macrocyclization |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Synthesis of linear peptidomimetics with functional groups for subsequent cyclization. |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Generation of depsipeptide precursors that can be cyclized. |

Precursors to α-Alkyl-α-aryl Amino Acids and Related Structures

α,α-Disubstituted amino acids, particularly those containing both an alkyl and an aryl group on the α-carbon, are of significant interest in medicinal chemistry. They serve as conformationally constrained building blocks in peptide design, often leading to enhanced metabolic stability and receptor affinity. This compound has been identified as a competent precursor for the synthesis of α-alkyl-α-aryl amino acids.

A key synthetic strategy involves the reaction of this compound with o-quinone diimides. In a study demonstrating a novel methodology for the synthesis of α,α-diaryl-α-amino acid precursors, it was shown that the reaction could be extended to α-alkyl isocyanoacetate esters. Specifically, this compound reacted with an o-quinone diimide in the presence of silver(I) oxide (Ag₂O) as a catalyst to yield the corresponding α-alkyl-α-aryl isocyano ester in a 76% yield. researchgate.net

The resulting product, a methyl 2-isocyano-2-arylpropanoate derivative, can then be readily converted to the desired α-alkyl-α-aryl amino acid through acidic hydrolysis of the isocyano group. This two-step process provides an efficient route to these valuable, non-proteinogenic amino acids. The reaction demonstrates the versatility of this compound as a nucleophile after deprotonation at the α-carbon.

The table below details the reaction discussed for the synthesis of an α-alkyl-α-aryl amino acid precursor.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) |

| This compound | o-Quinone diimide | Ag₂O | α-Alkyl-α-aryl isocyano ester | 76 |

Dearomative Annulation and Cycloaddition Reactions

Dearomative annulation and cycloaddition reactions are powerful transformations in organic synthesis that allow for the rapid construction of complex, three-dimensional polycyclic structures from simple, planar aromatic starting materials. This compound can participate in such reactions, acting as a formal 1,3-dipole precursor.

A significant example is the dearomative formal [3+2] cycloaddition reaction between 2-nitrobenzofurans and isocyanoacetate esters. nih.govacs.org In this type of reaction, the α-isocyano ester functions as a formal 1,3-dipole. The reaction proceeds via a nucleophilic addition of the isocyanoacetate enolate to the nitro-activated aromatic ring, followed by an intramolecular cyclization where the resulting anion attacks the electrophilic isocyanide carbon. nih.gov

Specifically, the reaction of this compound with 2-nitrobenzofuran (B1220441) was investigated. nih.govacs.org While the reaction did yield the expected tricyclic product, bearing a 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework, the yield was low and the product was obtained as a racemic mixture under the studied conditions. nih.govacs.org This indicates that while feasible, further optimization would be required for this specific substrate combination to be synthetically useful. In contrast, α-aryl substituted isocyanoacetates provided good yields and high enantioselectivities in the presence of a suitable organocatalyst. nih.govacs.org

This reactivity highlights the potential of this compound to be used in the synthesis of complex heterocyclic systems through cycloaddition cascades. The isocyano group's unique electronic properties are central to its ability to participate in these transformations.

The table below summarizes the cycloaddition reaction involving this compound.

| Reaction Type | Dipolarophile | 1,3-Dipole Precursor | Product Skeleton |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofuran | This compound | 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole |

Computational Chemistry and Theoretical Insights into Methyl 2 Isocyanopropanoate Reactivity

Density Functional Theory (DFT) Applications in Mechanistic Elucidation

Reaction Pathway Mapping and Energy Profile Analysis

A primary application of DFT is the mapping of reaction pathways, which involves identifying the sequence of elementary steps that connect reactants to products via transition states and intermediates. By calculating the potential energy at each point along the reaction coordinate, an energy profile can be constructed. This profile is crucial for understanding the thermodynamics and kinetics of a reaction.

For instance, in the context of a [3+2] cycloaddition reaction involving methyl 2-isocyanopropanoate, DFT calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. nih.govmdpi.com In a concerted pathway, bond breaking and bond formation occur simultaneously in a single transition state. In a stepwise mechanism, one or more intermediates are formed, separated by transition states.

Table 1: Illustrative Energy Profile for a Hypothetical [3+2] Cycloaddition of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Initial components | 0.0 |

| Transition State 1 (TS1) | Highest energy point | +25.0 (Hypothetical) |

| Product | Final cycloadduct | -15.0 (Hypothetical) |

This table is for illustrative purposes only. Specific values for reactions of this compound would require dedicated DFT studies.

Transition State Characterization and Activation Barriers

The transition state (TS) is a critical, fleeting geometry at the highest point on the minimum energy path between reactants and products. researchgate.net Its structure provides a snapshot of the bond-forming and bond-breaking processes. DFT calculations allow for the precise location and characterization of these transition states. A key feature of a true transition state on the potential energy surface is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The activation barrier, or activation energy (Ea), is the energy required to reach the transition state from the reactants. A lower activation barrier corresponds to a faster reaction rate. DFT can be used to calculate these barriers with a high degree of accuracy, allowing for the comparison of different potential reaction pathways. For example, in a reaction with multiple possible products, the pathway with the lowest activation barrier is typically favored kinetically. Computational modeling can map the steric effects on these transition states to understand reactivity.

Prediction of Stereochemical Outcomes

Many reactions of this compound can generate chiral centers, leading to the possibility of different stereoisomers as products. DFT is a powerful tool for predicting the stereochemical outcome of such reactions. This is achieved by calculating the activation energies of the transition states leading to the different stereoisomeric products (e.g., R vs. S, or syn vs. anti).

The stereoisomer formed via the lower-energy transition state is predicted to be the major product. For example, in the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters, it was experimentally observed that while α-aryl-α-isocyanoacetate esters can give high enantioselectivity, this compound specifically yielded a racemic product. nih.gov While the original study did not provide the computational analysis, DFT could be employed to model the transition states leading to the different enantiomers. The finding of a racemic product suggests that the transition states leading to both enantiomers would be found to be nearly equal in energy, thus showing no preference for the formation of one over the other.

Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Effects

While DFT calculations on stationary points (reactants, products, transition states) provide a static picture of a reaction, Ab Initio Molecular Dynamics (AIMD) simulations introduce the element of time and temperature, allowing for the study of dynamic effects. In AIMD, the forces on the atoms are calculated "on the fly" using an electronic structure method (like DFT) at each step of a molecular dynamics simulation.

This approach is particularly useful for:

Exploring complex reaction landscapes: AIMD can reveal unexpected reaction pathways or short-lived intermediates that might be missed by static calculations.

Simulating solvent effects: By including explicit solvent molecules in the simulation box, AIMD can model the influence of the solvent on the reaction mechanism and dynamics.

Understanding temperature effects: AIMD simulations are performed at a specific temperature, providing insight into how thermal energy influences molecular motion and reactivity.

For this compound, AIMD could be used to simulate its behavior in solution, providing a more realistic picture of its reactions. For example, an AIMD simulation of a Mannich reaction could show the role of individual solvent molecules in stabilizing the transition state or facilitating proton transfer steps. To date, specific AIMD studies on this compound have not been reported in the literature, but the methodology holds significant promise for future investigations.

Quantum Chemical Calculations for Spectroscopic Prediction and Validation

Quantum chemical calculations are an essential tool for predicting and interpreting various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. sciforum.netdtic.milrsc.orgmdpi.comrsc.orgesisresearch.orgrsc.orgnih.govresearchgate.netnih.gov These predictions are invaluable for confirming the identity and structure of newly synthesized compounds like the products of reactions involving this compound.

To predict an NMR spectrum, the magnetic shielding tensor for each nucleus is calculated. These values are then converted into chemical shifts (δ), typically by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). DFT methods are widely used for this purpose and can predict ¹H and ¹³C chemical shifts with a high degree of accuracy. sciforum.netrsc.orgmdpi.comnih.gov

For IR spectroscopy, the process involves first optimizing the molecular geometry and then calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated frequencies correspond to the positions of absorption bands in the IR spectrum, and the intensities indicate how strongly the molecule will absorb light at each frequency. dtic.milrsc.orgesisresearch.orgresearchgate.netnih.gov These theoretical spectra can be compared with experimental data to confirm the structure of a molecule.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted (Illustrative) | Experimental (Reference) |

| ¹³C NMR (δ, ppm) | ||

| C=O | 170.5 | ~169-172 |

| -N≡C | 158.0 | ~157-160 |

| CH | 55.0 | ~54-56 |

| O-CH₃ | 52.5 | ~52-53 |

| C-CH₃ | 18.0 | ~17-19 |

| IR (ν, cm⁻¹) | ||

| -N≡C Stretch | 2145 | ~2140-2150 |

| C=O Stretch | 1740 | ~1735-1750 |

This table is for illustrative purposes only, showing the type of data that can be generated. Actual predicted values would require specific quantum chemical calculations, and experimental values would need to be sourced from the literature.

Polymerization Studies and Macromolecular Architectures from Isocyanopropanoate Monomers

Synthesis and Characterization of Helical Polyisocyanides Derived from Isocyanopropanoates

The synthesis of polyisocyanides from isocyanopropanoate monomers, such as methyl 2-isocyanopropanoate, typically proceeds via a coordination polymerization mechanism. This method allows for the formation of polymers with a helical secondary structure, a hallmark of this class of materials. The polymerization is most commonly initiated by transition metal catalysts, with nickel(II) complexes being particularly effective.

The process involves the coordination of the isocyanide monomer to the metal center, followed by a series of insertion reactions that lead to the growth of the polymer chain. The stereochemistry of the monomer and the nature of the catalyst can influence the preferred handedness of the resulting helical polymer. For instance, the polymerization of isocyanides derived from L-amino acids, which are structurally analogous to this compound, has been shown to yield polymers with a predominantly one-handed helical conformation.

Characterization of the resulting poly(this compound) is crucial to confirm its structure and helical nature. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the polymer's primary structure. The spectra would confirm the presence of the methyl ester and the polymer backbone.

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the characteristic functional groups. A key feature in the IR spectrum of polyisocyanides is the absence of the strong isocyanide (N≡C) stretching band (around 2150 cm⁻¹) from the monomer and the appearance of a new band corresponding to the imine (C=N) bond of the polymer backbone.

Gel Permeation Chromatography (GPC): GPC is utilized to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer. This information is important for understanding the polymerization process and the physical properties of the resulting material. intertek.com

| Technique | Expected Observations for Poly(this compound) |

| ¹H NMR | Signals corresponding to the methyl ester protons and the polymer backbone protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the imine carbon of the backbone, and the methyl carbons. |

| IR Spectroscopy | Disappearance of the isocyanide (N≡C) stretch and appearance of the imine (C=N) stretch. |

| GPC | Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). |

Chiroptical Properties and Conformational Dynamics of Polyisocyanopropanoates

The helical structure of polyisocyanopropanoates gives rise to distinct chiroptical properties, which can be investigated primarily through circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure and the preferred helical sense of the polymer.

For polyisocyanides derived from chiral monomers, such as those from L-amino acids, the resulting polymer often exhibits a strong preference for one helical handedness. This is observed in the CD spectrum as a characteristic signal, often a Cotton effect, in the wavelength range corresponding to the electronic transitions of the polymer backbone. For example, studies on poly(isocyanide)s derived from L-valine have shown a large negative Cotton effect corresponding to the n-π* and π-π* transitions of the imino groups in the polymer main chain, indicating a predominantly one-handed helical conformation. mrs-j.org The intensity of the CD signal can be correlated with the degree of helical ordering. mrs-j.org

The conformational dynamics of polyisocyanopropanoates are also of significant interest. The helical structure is not static and can be influenced by various factors such as temperature, solvent, and chemical modification of the side chains. For instance, in some poly(isocyanide) systems, heating a solution of the polymer can lead to a decrease in the intensity of the CD signal, suggesting a loss of helical order or a transition to a more dynamic, less-defined conformation. mrs-j.org This conformational flexibility is a key feature of these helical polymers.

| Chiroptical Property | Description | Typical Observation in Helical Polyisocyanides |

| Optical Rotation | The rotation of the plane of polarized light by a chiral substance. | A non-zero value, with the sign indicating the direction of rotation. |

| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | A characteristic spectrum with positive or negative Cotton effects, indicative of the helical structure and its handedness. utwente.nl |

| Conformational Stability | The tendency of the polymer to maintain its helical structure. | Can be influenced by temperature, with higher temperatures often leading to a decrease in helical order. mrs-j.org |

Redox-Responsive Helicity Inversion in Polyisocyanide Chains

A particularly fascinating area of research in the field of helical polymers is the development of stimuli-responsive systems, where the helical conformation can be controlled by external triggers. One such approach involves the incorporation of redox-active moieties into the polymer side chains, enabling redox-responsive helicity inversion.

Ferrocene (B1249389) is a well-studied redox-active organometallic compound that can be readily incorporated into polymer structures. nih.gov The ferrocene unit can exist in a neutral state (Fe²⁺) and an oxidized state (ferrocenium, Fe³⁺). This reversible redox process can induce significant changes in the steric and electronic properties of the polymer side chains, which in turn can influence the stability and handedness of the polymer's helical backbone.

While direct studies on poly(this compound) featuring redox-responsive side chains are not extensively reported, the principle can be illustrated by considering a hypothetical system where the methyl ester group is replaced by a ferrocene-containing moiety. The synthesis of such a monomer could be achieved through established methods for the functionalization of amino acids with ferrocene, followed by conversion to the corresponding isocyanide. researchgate.net

Upon polymerization, a helical polyisocyanide with ferrocene side chains would be obtained. The redox state of the ferrocene units could then be controlled electrochemically or chemically. In the neutral state, the ferrocene side chains would adopt a certain conformation, leading to a preferred helical sense of the polymer backbone, which could be observed by CD spectroscopy. Upon oxidation to the ferrocenium (B1229745) state, the introduction of a positive charge and potential changes in the side-chain conformation could destabilize the existing helix or favor a helix of the opposite handedness, leading to a helicity inversion. This inversion would be detectable as a change in the sign or shape of the CD spectrum.

This concept has been demonstrated in related systems, such as helical peptides functionalized with ferrocene moieties, where the redox state of the ferrocene units modulates the electronic properties of the peptide scaffold. mdpi.com The ability to switch the helicity of a polymer chain through a redox stimulus opens up possibilities for the development of novel chiroptical switches, sensors, and responsive materials.

| Component | Function | Mechanism of Action |

| Helical Polyisocyanide Backbone | Provides the chiral scaffold. | Its conformation is sensitive to changes in the side chains. |

| Redox-Active Side Chain (e.g., Ferrocene) | Acts as the trigger for helicity changes. | Reversible oxidation and reduction alters the steric and electronic environment of the side chain. |

| External Stimulus (Redox Agent or Potential) | Controls the state of the redox-active moiety. | Induces the oxidation or reduction of the ferrocene units. |

Advanced Analytical and Spectroscopic Characterization of Compounds and Intermediates

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For Methyl 2-isocyanopropanoate (C₅H₇NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its chemical formula.

In a typical HRMS experiment, the compound would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions measured with very high precision. The expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Furthermore, fragmentation patterns observed in the mass spectrum, often induced by techniques like collision-induced dissociation (CID), would offer valuable insights into the compound's structure. Key fragments for this compound could arise from the loss of the methoxy (B1213986) group (-OCH₃), the carbonyl group (-CO), or cleavage of the bond adjacent to the isocyano group. Analysis of the exact masses of these fragment ions would further corroborate the proposed structure.

Hypothetical HRMS Data for this compound:

| Ion Formula | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Possible Fragmentation Pathway |

| [C₅H₇NO₂]⁺ | 113.0477 | 113.0475 | < 2 | Molecular Ion |

| [C₄H₄NO]⁺ | 82.0293 | 82.0291 | < 2 | Loss of -OCH₃ |

| [C₅H₇O₂]⁺ | 99.0446 | 99.0444 | < 2 | Loss of -CN |

| [C₂H₂N]⁺ | 40.0187 | 40.0186 | < 2 | Cleavage at Cα-C(O) bond |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY, Chiral NMR) for Stereochemical Assignment

Advanced NMR techniques are indispensable for determining the precise connectivity and stereochemistry of molecules like this compound.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would be expected to show signals corresponding to the methoxy protons, the α-proton, and the methyl protons at the C2 position. The chemical shifts and coupling patterns would provide initial structural information. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the isocyano carbon, the α-carbon, the methoxy carbon, and the methyl carbon.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the coupling relationships between protons, for instance, confirming the connectivity between the α-proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for piecing together the molecular skeleton. For example, correlations between the methoxy protons and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is pivotal for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. For a chiral molecule like this compound, NOESY could help in determining the relative stereochemistry if other chiral centers were present or in analyzing conformational preferences.

Chiral NMR: To determine the enantiomeric purity of a sample of this compound, chiral resolving agents or chiral solvating agents could be employed. These agents interact differently with the two enantiomers, leading to the separation of their NMR signals, allowing for the quantification of the enantiomeric excess.

Expected ¹H and ¹³C NMR Chemical Shifts (Hypothetical, in ppm):

| Atom | ¹H Shift (Multiplicity) | ¹³C Shift | HSQC Correlation | HMBC Correlations |

| C=O | - | ~170 | - | OCH₃-H, Cα-H |

| -NC | - | ~160 | - | Cα-H, CH₃(C2)-H |

| Cα | ~4.2 (q) | ~55 | Cα-H | CH₃(C2)-H, OCH₃-H |

| OCH₃ | ~3.8 (s) | ~53 | OCH₃-H | C=O |

| CH₃ (C2) | ~1.6 (d) | ~18 | CH₃(C2)-H | Cα-H, -NC |

X-ray Crystallography for Definitive Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and, for chiral molecules, the absolute configuration. To date, no publicly available crystal structure of this compound has been reported.

If a suitable single crystal of an enantiomerically pure sample of this compound could be grown, X-ray diffraction analysis would unambiguously determine its three-dimensional structure. The resulting crystallographic data would allow for the direct visualization of the arrangement of atoms in the molecule, confirming the connectivity and stereochemistry. For chiral molecules, the use of anomalous dispersion would allow for the determination of the absolute configuration (R or S).

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Enantiomeric Purity and Conformational Analysis

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since enantiomers have mirror-image structures, they produce mirror-image ECD spectra.

An experimental ECD spectrum of this compound could be used to:

Determine Absolute Configuration: By comparing the experimental ECD spectrum with a theoretically calculated spectrum for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be assigned.

Assess Enantiomeric Purity: The intensity of the ECD signal is directly proportional to the enantiomeric excess of the sample. A racemic mixture would show no ECD signal.

Analyze Conformation: The shape and sign of the Cotton effects in an ECD spectrum are highly sensitive to the molecule's conformation. By comparing experimental and calculated spectra for different possible conformations, the preferred solution-phase conformation can be investigated.

As no experimental ECD data for this compound is currently available in the literature, theoretical calculations would be the primary means of predicting its chiroptical properties.

Future Perspectives and Emerging Avenues in Methyl 2 Isocyanopropanoate Research

Green Chemistry Approaches and Sustainable Synthesis of Isocyanopropanoates

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of isocyanides, traditionally reliant on toxic reagents like phosgene (B1210022) or phosphorus oxychloride, is a prime area for the application of these principles. mdpi.comrsc.org Future research will likely focus on developing more sustainable methods for the production of methyl 2-isocyanopropanoate and related compounds.

One promising approach is the use of greener dehydrating agents for the conversion of the corresponding N-formyl precursors. Research has shown that reagents like p-toluenesulfonyl chloride (p-TsCl) can be a more environmentally benign alternative to traditional reagents, offering simplified reaction protocols and work-ups. rsc.orgresearchgate.net Additionally, solvent-free reaction conditions or the use of eco-friendly solvents like dimethyl carbonate (DMC) are being explored to reduce the environmental impact of isocyanide synthesis. mdpi.comresearchgate.net The development of catalytic methods that avoid stoichiometric amounts of activating reagents is another key area of investigation. The following table summarizes some green chemistry approaches applicable to isocyanide synthesis.

| Green Chemistry Approach | Description | Potential Benefits for Isocyanopropanoate Synthesis |

| Use of Greener Reagents | Replacing hazardous reagents like phosgene and POCl₃ with safer alternatives such as p-TsCl. rsc.orgresearchgate.net | Reduced toxicity, simplified work-up, and lower environmental factor (E-factor). |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often with mechanical activation like ball-milling. mdpi.com | Minimized solvent waste and potentially faster reaction times. |

| Use of Benign Solvents | Employing environmentally friendly solvents like dimethyl carbonate (DMC). researchgate.net | Reduced environmental impact compared to chlorinated solvents. |

| Catalytic Dehydration | Developing catalytic methods to replace stoichiometric dehydrating agents. | Increased atom economy and reduced waste generation. |

Integration with Automated and Flow Chemistry Platforms for Enhanced Synthesis

The integration of automated and flow chemistry platforms is revolutionizing organic synthesis by enabling rapid reaction optimization, improved safety, and seamless scalability. syrris.comamf.chwuxiapptec.com These technologies are particularly well-suited for the synthesis and in-line use of reactive intermediates like this compound. The pungent odor and potential instability of isocyanides make their generation and immediate consumption in a closed-loop flow system an attractive strategy. rsc.orgrsc.orgresearchgate.netchemrxiv.org

Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. amf.ch For multicomponent reactions like the Passerini and Ugi reactions, where this compound is a key component, flow platforms can facilitate the efficient mixing of multiple reactant streams and rapid optimization of reaction conditions. rsc.orgresearchgate.net Automated systems, often coupled with high-throughput screening techniques, can accelerate the discovery of new reactions and the synthesis of compound libraries based on the isocyanopropanoate scaffold. purdue.educhemspeed.com

| Feature of Flow Chemistry | Advantage for this compound Chemistry |

| Precise Control of Parameters | Improved yields, selectivity, and reproducibility of reactions. amf.ch |

| Enhanced Safety | In-situ generation and consumption of potentially hazardous isocyanides in a closed system. rsc.orgrsc.org |

| Rapid Optimization | Automated variation of reaction conditions to quickly find optimal parameters. syrris.com |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production. amf.ch |

| Integration with Analytics | Real-time monitoring of reactions for better understanding and control. |

Applications in Chemical Biology and DNA-Encoded Libraries

The unique reactivity of the isocyanide group makes it a valuable tool in chemical biology, particularly for bioconjugation and the construction of complex molecular libraries. acs.orgwesleyan.edu this compound, as a bifunctional molecule, can be incorporated into larger structures to introduce a reactive handle for subsequent modifications.